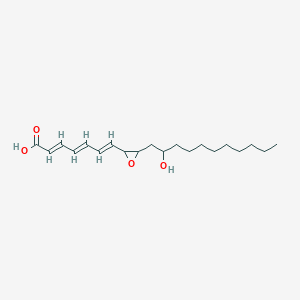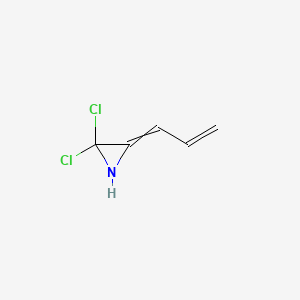
Naproxeno Desmetil Acil-β-D-glucurónido
Descripción general
Descripción
Demethyl Naproxen Acyl-|A-D-glucuronide is a compound with the molecular formula C19H20O9 . It has a molecular weight of 392.4 g/mol . The IUPAC name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of Demethyl Naproxen Acyl-|A-D-glucuronide can be represented by the following SMILES notation: COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O[C@H]3C@@HC(=O)O)O)O)O .Physical and Chemical Properties Analysis
Demethyl Naproxen Acyl-|A-D-glucuronide has a molecular weight of 392.4 g/mol, an XLogP3-AA of 1, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 9, a rotatable bond count of 6, an exact mass of 392.11073221 g/mol, a monoisotopic mass of 392.11073221 g/mol, a topological polar surface area of 143 Ų, a heavy atom count of 28, a formal charge of 0, and a complexity of 568 .Aplicaciones Científicas De Investigación
Investigación Proteómica
El Naproxeno Desmetil Acil-β-D-glucurónido se utiliza en la investigación proteómica para estudiar las interacciones y modificaciones de las proteínas. Sirve como una herramienta bioquímica para comprender la complejidad del proteoma, particularmente en el contexto del metabolismo de fármacos y la identificación de dianas farmacológicas .
Farmacocinética y Farmacodinamia
Este compuesto es fundamental para investigar las propiedades farmacocinéticas y farmacodinámicas de los fármacos. Actúa como un marcador para el metabolismo del naproxeno en humanos y animales, lo que ayuda en el estudio del papel de la glucuronidación en el metabolismo de los fármacos y su impacto en la función hepática .
Lesión Hepática Inducida por Fármacos (DILI)
La investigación ha demostrado que los pacientes con lesión hepática inducida por naproxeno muestran respuestas de memoria de células T hacia un metabolito oxidativo del naproxeno pero no hacia el acil glucurónido. Esto destaca su importancia para comprender los aspectos inmunológicos de la DILI .
Mediador de Toxicidades Inducidas por Fármacos
El papel de los metabolitos acil glucurónido, como el this compound, como mediadores de toxicidades inducidas por fármacos es un tema de investigación en curso. Esto incluye estudiar su potencial para inhibir enzimas y transportadores clave, y sus interacciones con los sistemas biológicos .
Síntesis Bioquímica
El this compound también es importante en la síntesis de patrones de referencia para métodos bioanalíticos. Estos patrones son cruciales para evaluar la reactividad química y la estabilidad de los metabolitos de los fármacos .
Descubrimiento de Fármacos y Optimización de Pistas
En los programas de descubrimiento de fármacos y optimización de pistas, comprender la reactividad y la toxicidad potencial de los metabolitos acil glucurónido es esencial. Este compuesto se utiliza para reducir el riesgo en el proceso de desarrollo minimizando la probabilidad de toxicidad mediada por AG .
Metodología Analítica
Los avances en la metodología analítica para detectar, identificar y cuantificar los acil glucurónidos en fluidos biológicos y tejidos se atribuyen en parte a compuestos como el this compound. Estas metodologías son cruciales para evaluar la seguridad de los fármacos .
Comprender la Electrofilia
La naturaleza electrófila de los acil glucurónidos, influenciada por la porción de fármaco unida, es un área clave de estudio. El this compound ayuda a explorar cómo estos metabolitos modifican covalentemente las moléculas biológicas como proteínas, lípidos y ácidos nucleicos .
Mecanismo De Acción
Target of Action
Demethyl Naproxen Acyl-β-D-glucuronide is a derivative of Naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The primary targets of Naproxen are the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
Naproxen, and by extension, Demethyl Naproxen Acyl-β-D-glucuronide, works by inhibiting the activity of the COX enzymes, thereby reducing the production of prostaglandins. This results in decreased inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX enzymes disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This impacts various downstream effects such as vasodilation, pain sensation, and the inflammatory response .
Result of Action
The overall result of the action of Demethyl Naproxen Acyl-β-D-glucuronide is a reduction in inflammation, pain, and fever. This is achieved through the inhibition of prostaglandin synthesis .
Análisis Bioquímico
Biochemical Properties
Demethyl Naproxen Acyl-|A-D-glucuronide is involved in the metabolism of carboxylic acid-containing drugs in both animals and humans . It forms 1-β- O -acyl-glucuronide ester derivatives, often referred to as ‘acyl glucuronides’, that circulate in plasma before being excreted in urine and bile . Unlike other types of glucuronides, which are generally unreactive, acyl glucuronides exhibit a degree of electrophilicity that is strongly influenced by the attached drug moiety .
Cellular Effects
It is known that acyl glucuronides, including Demethyl Naproxen Acyl-|A-D-glucuronide, can covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications can potentially alter cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Demethyl Naproxen Acyl-|A-D-glucuronide involves its ability to covalently modify biological molecules . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, such as the -OH, -NH 2, and -SH groups of proteins, or by glycation of protein -NH 2 residues .
Temporal Effects in Laboratory Settings
It is known that acyl glucuronides, including Demethyl Naproxen Acyl-|A-D-glucuronide, are inherently unstable under physiological conditions . This instability can lead to significant challenges in assessing their safety and long-term effects on cellular function .
Metabolic Pathways
Demethyl Naproxen Acyl-|A-D-glucuronide is involved in the metabolism of carboxylic acid-containing drugs . This metabolic pathway involves the formation of acyl glucuronides, which can interact with various enzymes and cofactors .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O9/c1-26-12-5-4-10-6-9(2-3-11(10)8-12)7-13(20)27-19-16(23)14(21)15(22)17(28-19)18(24)25/h2-6,8,14-17,19,21-23H,7H2,1H3,(H,24,25)/t14-,15-,16+,17-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKOMFMTOUPAMM-YUAHOQAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747475 | |
| Record name | 1-O-[(6-Methoxynaphthalen-2-yl)acetyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91488-21-0 | |
| Record name | 1-O-[(6-Methoxynaphthalen-2-yl)acetyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





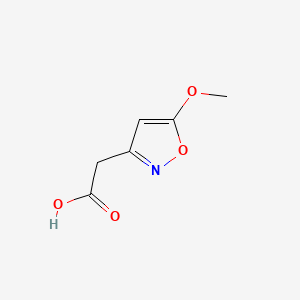

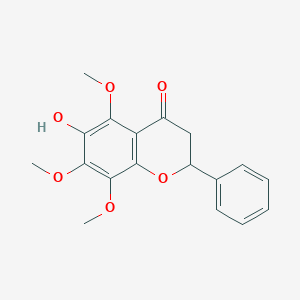
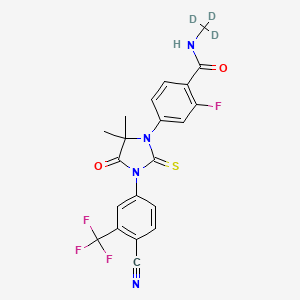
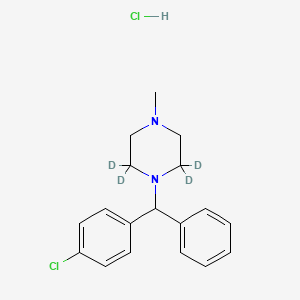
![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)
![Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B587753.png)
